2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRPYLBDOVAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride typically involves the reaction of a thiazole derivative with a morpholine derivative. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including those containing morpholine. For instance, a series of thiazole derivatives were synthesized and evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 93.7 μg/mL against specific strains, indicating significant antibacterial activity .
Inhibition of Carbonic Anhydrase
Recent research highlights the potential of morpholine-based thiazoles as inhibitors of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining physiological processes such as respiration and electrolyte balance. In vitro studies have shown that these derivatives can effectively bind to the CA-II active site, blocking its action and suggesting their utility in treating conditions like glaucoma . The binding affinity and selectivity can be enhanced through strategic modifications to the thiazole structure.
Anticancer Properties
Thiazole derivatives have been explored for their anticancer properties, particularly in overcoming drug resistance in cancer therapy. A novel thiazole compound was found to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, demonstrating its potential as a chemosensitizer . This suggests that 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride could be developed further for cancer treatment applications.
Case Study 1: Antibacterial Activity Evaluation
A study synthesized several thiazole derivatives and tested them against E. coli and Bacillus cereus. Among these, some compounds showed superior antibacterial activity compared to standard antibiotics like ampicillin, indicating their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride with related compounds, focusing on structural features, synthesis, and physicochemical properties.
Functional Group and Heterocycle Impact
- Thiazole vs. Thiophene : The substitution of thiazole (N,S-heterocycle) in the target compound versus thiophene (S-heterocycle) in ’s analogue alters electronic properties. Thiazole’s nitrogen enables hydrogen bonding and π-stacking, enhancing interactions with biological targets compared to thiophene’s purely sulfur-based electronics.
- Ethanone vs. Ethanamine: The ketone group in the target compound vs. the primary amine in ’s derivative affects solubility and reactivity. Ethanones are less basic but more stable under acidic conditions, while ethanamines form salts more readily.
Biological Activity
2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antitumor properties . For instance, a study on thiazole derivatives indicated that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) cells. The IC50 values for some thiazole derivatives were reported to be less than that of standard chemotherapeutic agents like doxorubicin, indicating promising potential as anticancer agents .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | < 10 |
| Thiazole derivative A | A-431 | 1.98 ± 1.22 |
| Thiazole derivative B | MCF-7 | 1.61 ± 1.92 |
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties . Research has shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the thiazole moiety is critical for this activity, as it enhances the interaction with microbial targets .
Table 2: Antimicrobial Activity of Selected Thiazole Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thiazole derivative C | S. aureus | 16 µg/mL |
| Thiazole derivative D | C. albicans | 8 µg/mL |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that these compounds may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions such as apoptosis in cancer cells and inhibition of microbial growth .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazole derivatives on MCF-7 cells using the MTT assay. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that is crucial for developing effective antitumor agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiazole derivatives to target proteins such as Rab7b, which is implicated in cancer progression. These studies provide insights into how structural modifications can optimize binding interactions and improve therapeutic efficacy .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, various thiazole derivatives were tested against clinical isolates of bacteria and fungi. The results highlighted significant inhibitory effects, particularly against multidrug-resistant strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting reflux time, solvent ratios, and purification steps. For example, refluxing with acetyl chloride and glacial acetic acid (as in related thiazole syntheses) followed by cold-water precipitation can enhance purity . Thin-layer chromatography (TLC) using methanol:chloroform (1:9) is recommended for real-time monitoring of reaction progress .
Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy to verify morpholine and thiazole ring integration.
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., CHClNS analogs in ) .
- TLC with methanol:chloroform gradients (e.g., 2:8 or 1:9) for purity assessment .
Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffers (pH 1–13) and temperatures (40–80°C). Monitor degradation products via HPLC-MS, referencing impurity standards (e.g., EP/USP guidelines in ) . Include controls for hygroscopicity, as hydrochloride salts may absorb moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
